Isavuconazole

Descripción

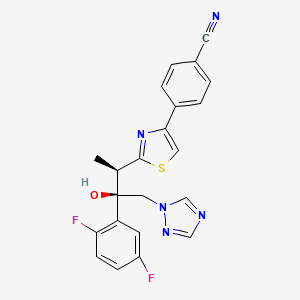

Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058251 | |

| Record name | Isavuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241479-67-4 | |

| Record name | Isavuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241479-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isavuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isavuconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isavuconazole's Mechanism of Action Against Aspergillus: A Technical Guide

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent indicated for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2] As with other triazoles, its efficacy stems from the disruption of the fungal cell membrane's integrity.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antifungal activity against Aspergillus species, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Isavuconazonium sulfate, the commercially available form, is a prodrug that is rapidly hydrolyzed in the plasma by esterases to release the active moiety, this compound.[5]

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound against Aspergillus is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[4][5][6] This enzyme, encoded by the CYP51 gene (also known as ERG11), is a critical component of the fungal ergosterol biosynthesis pathway.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5]

By binding to the heme cofactor in the active site of lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol.[3][9] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-alpha-methylated sterol precursors within the fungal cell.[3][4] The accumulation of these toxic intermediates disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[5] this compound has been shown to be a potent inhibitor of the Aspergillus fumigatus CYP51 isoenzymes, CYP51A and CYP51B.[10][11] Studies have indicated that this compound may elicit a stronger perturbation of the sterol composition in A. fumigatus compared to voriconazole at similar concentrations.[10][12]

The specificity of this compound for the fungal CYP51 enzyme over its human ortholog is a key factor in its therapeutic index. While this compound binds tightly to both fungal and human CYP51, it is a significantly poorer inhibitor of the human enzyme's activity.[10][12]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against various Aspergillus species is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize this compound MIC data from several studies, determined using standardized methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Table 1: this compound MIC Distribution for Aspergillus Species (EUCAST Method)

| Aspergillus Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Modal MIC (mg/L) | Reference(s) |

| A. fumigatus | 120 | - | - | - | 0.60 (Geometric Mean) | [13] |

| A. flavus | - | - | - | - | 0.70 (Geometric Mean) | [13] |

| A. niger | - | - | - | - | 1.50 (Geometric Mean) | [13] |

| A. terreus | - | - | - | - | 0.41 (Geometric Mean) | [13] |

| A. fumigatus | - | - | - | - | 1 | [2] |

| A. flavus | - | - | - | - | 1 | [2] |

| A. terreus | - | - | - | - | 1 | [2] |

| A. nidulans | - | - | - | - | 0.25 | [2] |

| A. niger | - | - | - | - | 4 | [2] |

Table 2: this compound MIC Distribution for Aspergillus Species (CLSI Method)

| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| A. fumigatus | 702 | - | - | 1 | [6] |

| A. fumigatus | - | - | - | 0.5 | [14] |

| A. flavus | - | - | - | 1 | [14] |

| A. terreus | - | - | - | 0.25 | [14] |

| A. niger | - | - | - | 2 | [14] |

Table 3: this compound Epidemiological Cutoff Values (ECVs)

| Aspergillus Species | EUCAST Preliminary ECOFF (mg/L) | CLSI ECV (µg/mL) | Reference(s) |

| A. fumigatus | 2 | ≤1 | [15],[14] |

| A. terreus | 2 | ≤1 | [15],[14] |

| A. flavus | 2 | ≤1 | [15],[14] |

| A. niger | 4 | ≤1 | [15],[14] |

| A. nidulans | 0.25 | - | [15] |

Mechanisms of Resistance

Resistance to azole antifungals in Aspergillus species is an emerging clinical concern.[16] The primary mechanism of acquired resistance to this compound involves alterations in the target enzyme, lanosterol 14-alpha-demethylase.[6][17]

-

Mutations in the cyp51A Gene: Point mutations in the cyp51A gene can lead to amino acid substitutions in the enzyme that reduce its binding affinity for this compound and other azoles.[3][17] Some mutations, such as G54, M220, L98H, G138, Y431C, and G434C, have been associated with elevated MICs for this compound.[3][4][15] However, the impact of specific mutations on susceptibility can vary between different azoles. For instance, isolates with the G54 alteration may have lower MICs to voriconazole and this compound compared to posaconazole.[3]

-

Overexpression of cyp51A: Upregulation of the cyp51A gene, often due to tandem repeats in the promoter region (e.g., TR34/L98H and TR46/Y121F/T289A), can lead to increased production of the target enzyme.[15][18] This overexpression can effectively titrate the drug, requiring higher concentrations to achieve a therapeutic effect.[3]

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) classes, can actively pump this compound out of the fungal cell, reducing its intracellular concentration and efficacy.[17][19]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from antifungal susceptibility testing performed according to standardized protocols from EUCAST and CLSI.

EUCAST Broth Microdilution Method (as per E.Def 9.2/9.3)

-

Inoculum Preparation: Aspergillus isolates are grown on a suitable agar medium. Spores are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The spore suspension is adjusted spectrophotometrically to a defined concentration.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a final concentration range typically from 0.015 to 16 mg/L.[13][15]

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

-

Incubation: Plates are incubated at 35-37°C for 48 hours.[13]

-

MIC Determination: The MIC is determined as the lowest drug concentration that causes complete inhibition of visual growth (the endpoint).[13] Quality control is performed using reference strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[20]

CLSI Broth Microdilution Method (as per M38-A2)

The CLSI protocol is broadly similar to the EUCAST method with minor variations in media, inoculum size, and incubation conditions.

-

Inoculum Preparation: A standardized conidial suspension is prepared from fresh cultures.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in RPMI 1640 medium.

-

Inoculation and Incubation: Microdilution trays are inoculated with the standardized fungal suspension and incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that shows 100% growth inhibition.[21]

Molecular Detection of Resistance Mechanisms

-

DNA Extraction: Fungal DNA is extracted from cultured Aspergillus isolates.

-

PCR Amplification: The cyp51A gene and its promoter region are amplified using specific primers.

-

DNA Sequencing: The amplified PCR products are sequenced.

-

Sequence Analysis: The obtained sequences are compared to wild-type cyp51A sequences to identify mutations and tandem repeats in the promoter region.[22]

Conclusion

This compound is a potent inhibitor of the Aspergillus ergosterol biosynthesis pathway, targeting the lanosterol 14-alpha-demethylase enzyme (CYP51). This targeted inhibition leads to fungal cell membrane disruption and cell death. While generally effective against a wide range of Aspergillus species, the emergence of resistance, primarily through mutations and overexpression of the cyp51A gene, necessitates ongoing surveillance and susceptibility testing. Standardized methodologies, such as those provided by EUCAST and CLSI, are crucial for the accurate determination of in vitro susceptibility and for guiding clinical decision-making in the management of invasive aspergillosis.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 6. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Simulations of CYP51A from Aspergillus fumigatus in a model bilayer provide insights into triazole drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens [cronfa.swan.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. iris.unict.it [iris.unict.it]

- 14. dovepress.com [dovepress.com]

- 15. Determination of this compound Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]

- 20. academic.oup.com [academic.oup.com]

- 21. journals.asm.org [journals.asm.org]

- 22. In Vitro Activity of this compound and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Isavuconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis. It is the active moiety of the prodrug isavuconazonium sulfate, which is administered orally or intravenously and is rapidly converted to this compound by plasma esterases. This technical guide provides a detailed overview of the synthesis of this compound and a comprehensive analysis of its chemical structure, intended for professionals in the fields of pharmaceutical research and development.

Chemical Structure

This compound, with the chemical formula C₂₂H₁₇F₂N₅OS, is a substituted butan-2-ol derivative containing a 1,2,4-triazole, a 2,5-difluorophenyl, and a 4-(4-cyanophenyl)-1,3-thiazole moiety. The systematic IUPAC name is 4-{2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile[1]. The molecule possesses two stereogenic centers at the C2 and C3 positions of the butane chain, with the active stereoisomer having the (2R, 3R) configuration.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. One of the notable synthetic strategies employs a Reformatsky reaction to construct the core butanol backbone with the desired stereochemistry, followed by the introduction of the thiazole and triazole moieties.

A generalized synthetic pathway can be visualized as the coupling of three main building blocks:

-

A chiral epoxide or a related precursor for the butanol backbone with the correct stereochemistry.

-

A thiazole intermediate , specifically 4-(4-cyanophenyl)-1,3-thiazole.

-

1H-1,2,4-triazole .

The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting the key stages of intermediate synthesis and their final assembly.

Key Synthetic Steps and Experimental Protocols

1. Synthesis of the Thiazole Moiety: 4-(4-cyanophenyl)-1,3-thiazole

This intermediate is typically synthesized via a Hantzsch thiazole synthesis.

-

Experimental Protocol:

-

To a solution of a suitable thioamide in a solvent such as ethanol, add an equimolar amount of 2-bromo-1-(4-cyanophenyl)ethan-1-one.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base, for example, a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(4-cyanophenyl)-1,3-thiazole.

-

2. Synthesis of the Chiral Butanol Backbone

A common approach involves a diastereoselective Reformatsky reaction followed by enzymatic resolution.

-

Experimental Protocol (Reformatsky Reaction):

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.

-

In a reaction vessel under an inert atmosphere, add the activated zinc and a suitable solvent like tetrahydrofuran (THF).

-

Add a solution of an appropriate α-haloester (e.g., ethyl 2-bromopropionate) and a ketone precursor (e.g., 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one) in THF to the zinc suspension at a controlled temperature, typically between -10°C and 10°C[2].

-

Stir the reaction mixture at this temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The resulting β-hydroxy ester is then carried forward to the resolution step.

-

-

Experimental Protocol (Enzymatic Resolution):

-

Dissolve the racemic β-hydroxy ester in a suitable buffer and organic co-solvent system.

-

Add an appropriate lipase (e.g., Candida antarctica lipase B) to the solution.

-

Monitor the reaction for the selective hydrolysis of one of the enantiomers.

-

Once the desired conversion is reached, separate the unreacted ester (the desired enantiomer) from the hydrolyzed acid by extraction.

-

The enantiomerically enriched ester is then hydrolyzed to the corresponding carboxylic acid.

-

3. Final Assembly of this compound

The final steps involve coupling the chiral backbone with the thiazole moiety and ensuring the presence of the triazole group.

-

Experimental Protocol:

-

The enantiomerically pure butanol derivative is converted to a suitable leaving group, such as a mesylate or tosylate, at the primary hydroxyl group.

-

The thiazole intermediate is then coupled with the activated backbone in the presence of a suitable base.

-

Alternatively, the thiazole can be introduced via a nucleophilic substitution reaction on a suitable precursor.

-

The final product is purified by crystallization or chromatography.

-

Chemical Structure Analysis

The chemical structure of this compound has been extensively characterized using various analytical techniques to confirm its identity, purity, and stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Several crystalline forms of this compound have been reported, including an orthorhombic polymorph and a monohydrate[3][4].

The following diagram illustrates a typical workflow for X-ray crystallographic analysis.

Crystallographic Data for Orthorhombic this compound [3]

| Parameter | Value |

| Chemical Formula | C₂₂H₁₇F₂N₅OS |

| Formula Weight | 437.46 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.9485 (1) |

| b (Å) | 11.6975 (1) |

| c (Å) | 19.8730 (1) |

| V (ų) | 2080.21 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.397 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the connectivity of atoms in the this compound molecule.

-

Experimental Protocol:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign the peaks to the corresponding protons and carbons in the molecule using chemical shift values, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).

-

¹H NMR Data (Representative)

| Proton Type | Approximate Chemical Shift (ppm) |

| Aromatic protons | 7.0 - 8.5 |

| Triazole protons | 7.9 - 8.3 |

| CH-OH | ~5.0 |

| CH₂ (next to triazole) | 4.5 - 5.0 |

| CH (next to thiazole) | 3.5 - 4.0 |

| CH₃ | 1.0 - 1.5 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

-

Experimental Protocol (LC-MS/MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with formic acid).

-

Inject the solution into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate this compound from any impurities using a suitable HPLC column (e.g., C18).

-

Ionize the molecule using electrospray ionization (ESI) in positive ion mode.

-

Select the precursor ion ([M+H]⁺) in the first mass analyzer (Q1).

-

Fragment the precursor ion in the collision cell (q2).

-

Analyze the resulting product ions in the third mass analyzer (Q3).

-

| Parameter | m/z |

| Molecular Formula | C₂₂H₁₇F₂N₅OS |

| Monoisotopic Mass | 437.1122 |

| Precursor Ion ([M+H]⁺) | 438.1 |

| Quantifier Product Ion | 214.9 |

| Qualifier Product Ion | 368.9 |

The fragmentation pattern can be rationalized by the cleavage of the bonds in the butanol chain and the loss of small neutral molecules.

Conclusion

The synthesis of this compound is a complex process that requires careful control of stereochemistry. The chemical structure of the final molecule has been unequivocally confirmed through a combination of advanced analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. This guide provides a foundational understanding of the key aspects of this compound's synthesis and structural characterization for professionals in the pharmaceutical sciences. Further detailed process optimization and impurity profiling are critical components of its commercial production.

References

- 1. This compound | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR102129150B1 - Process for the manufacture of this compound or ravuconazole - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. An orthorhombic polymorph of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of this compound in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Isavuconazole

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly and almost completely converted to the active moiety, this compound, by plasma esterases.[3][4] This guide provides an in-depth review of the preclinical data that have defined the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, offering a critical resource for researchers in antifungal drug development. Preclinical studies in various animal models have been fundamental in establishing its dose-exposure relationships, efficacy against key fungal pathogens, and favorable safety profile.[2][5]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[6][7][8] Disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, altering the structure, integrity, and function of the fungal membrane, which ultimately results in fungal cell death.[6][7] This targeted mechanism provides selectivity for fungal cells over mammalian cells.[7]

Preclinical Pharmacokinetics

This compound generally exhibits predictable and linear pharmacokinetics in preclinical models.[9] It is characterized by high protein binding (>99%), a large volume of distribution, and a long half-life, which supports once-daily dosing.[10][11][12]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound (active moiety) following administration of the prodrug in various preclinical models.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Mice

| Species/Model | Prodrug Dose (mg/kg) | This compound Cmax (µg/mL) | This compound Tmax (h) | This compound AUC (µg·h/mL) | Reference |

|---|

| CGD Mice | 256 | 12.4 | 1 | Not Reported |[13] |

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Rabbits

| Species/Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Half-life (h) |

|---|---|---|---|---|---|

| Healthy Rabbits | 20 | 2,800 | 4.0 | 59,700 | 11.2 |

| Healthy Rabbits | 40 | 6,300 | 4.0 | 141,000 | 14.1 |

| Healthy Rabbits | 60 | 6,900 | 4.0 | 134,000 | 11.8 |

| Healthy Rabbits | 90 | 7,100 | 8.0 | 141,000 | 12.1 |

Data derived from graphical representations in the source publication.[14][15]

Table 3: this compound Tissue Distribution in Preclinical Models

| Species/Model | Tissue | Key Finding | Reference |

|---|---|---|---|

| CGD Mice (Infected) | Lung | Drug enrichment observed in granulomatous lesions 1 hour post-dose. | [13][16] |

| CGD Mice (Infected) | Brain | Efficient penetration into the brain was noted. | [13][16] |

| Animal Models (General) | CNS | Can pass through the blood-brain barrier to reach effective concentrations. | [10][17] |

| Animal Models (General) | Various | Good tissue permeability with a large apparent volume of distribution (300-500 L in humans). |[5][10] |

Experimental Protocols: Pharmacokinetic Studies

A typical preclinical PK study for this compound involves the following steps.

-

Animal Model Selection: Healthy or immunocompromised (e.g., neutropenic) mice, rats, or rabbits are commonly used. Species are chosen based on their metabolic similarity to humans and susceptibility to the fungal pathogens of interest.[14][15]

-

Drug Administration: The isavuconazonium sulfate prodrug is administered via the intended clinical route, typically oral gavage (PO) or intravenous (IV) injection.[14][18] Doses are often escalated across different cohorts to establish dose-proportionality.[14]

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) post-administration.[14][15] Plasma is separated by centrifugation and stored at -80°C until analysis.[14] For tissue distribution studies, animals are euthanized at various time points, and organs (e.g., lungs, brain, kidneys) are harvested.[13]

-

Bioanalysis: this compound concentrations in plasma and tissue homogenates are quantified using a validated analytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[16][19]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

Preclinical Pharmacodynamics

This compound demonstrates potent in vitro and in vivo activity against a broad spectrum of clinically relevant yeasts and molds.[4][20]

Data Presentation: In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal's in vitro potency. The tables below summarize the MIC ranges for this compound against common fungal pathogens.

Table 4: In Vitro Activity of this compound against Aspergillus Species | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aspergillus fumigatus | 0.5 | 1 | Potent activity demonstrated. |[21] | | Aspergillus flavus | 0.5 | 1 | Potent activity demonstrated. |[21] | | Aspergillus terreus | 0.5 | 1 | Active against this known amphotericin B-resistant species. |[6][21] | | Aspergillus niger | 2 | 2 | Higher MICs compared to other Aspergillus species. |[21] |

Table 5: In Vitro Activity of this compound against Mucorales | Organism | MIC Range (µg/mL) | Median MIC (µg/mL) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rhizopus delemar | 0.125 - 1.00 | 0.188 | Fungicidal activity observed (MFC values equivalent to MICs). |[18][22] | | Rhizopus oryzae | 0.125 | 0.125 | Potent activity and fungicidal. |[18][22] | | Mucorales (overall) | Not specified | Not specified | Generally less active than posaconazole but more active than voriconazole. |[23] |

Table 6: In Vitro Activity of this compound against Candida Species | Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Candida albicans | ≤0.008 - 0.25 | 0.015 | Excellent activity. |[23] | | Candida glabrata | ≤0.008 - >16 | 0.5 | 95.5% of isolates inhibited at ≤1 µg/mL. |[6][23] | | Candida krusei | ≤0.008 - 1 | 0.25 | Active against this intrinsically fluconazole-resistant species. |[6][23] |

Data Presentation: In Vivo Efficacy

In vivo efficacy is assessed in animal models of invasive fungal infections, typically by measuring survival rates and reduction in fungal burden in target organs.

Table 7: Summary of In Vivo Efficacy Studies

| Model | Pathogen | Treatment Regimen | Key Efficacy Endpoint & Result | Reference |

|---|---|---|---|---|

| Neutropenic Mouse (Disseminated) | C. krusei | 10-150 mg/kg PO | Dose-dependent reduction in kidney and brain fungal burden; superior to voriconazole at doses <40 mg/kg. | [24] |

| Neutropenic Mouse (Pulmonary) | R. delemar | 215 mg/kg prodrug PO TID | Prolonged survival and lowered tissue fungal burden; as effective as high-dose liposomal amphotericin B. | [18][22] |

| Persistently Neutropenic Rabbit (Pulmonary) | A. fumigatus | 20-60 mg/kg PO QD | Dose-dependent improvement in survival and reduction in fungal burden. |[14][15] |

Experimental Protocols: Pharmacodynamic Studies

-

In Vitro Susceptibility Testing:

-

Methodology: MICs are determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for molds or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][22]

-

Procedure: A standardized inoculum of the fungal isolate is added to microtiter plates containing serial twofold dilutions of this compound. Plates are incubated at 35-37°C for 24-48 hours.

-

Endpoint: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 100% inhibition for Mucorales) compared to a drug-free control well.[18][22]

-

-

In Vivo Efficacy Testing (e.g., Neutropenic Mouse Model of Aspergillosis):

-

Immunosuppression: Mice (e.g., ICR or BALB/c) are rendered neutropenic using immunosuppressive agents like cyclophosphamide and/or cortisone acetate to mimic the immunocompromised state of high-risk patients.[18]

-

Infection: Animals are infected via intranasal, intratracheal, or intravenous inoculation with a standardized suspension of fungal spores (e.g., A. fumigatus or R. delemar).[18][24]

-

Treatment: Antifungal therapy with isavuconazonium sulfate (or a vehicle control) is initiated at a specified time post-infection (e.g., 8-24 hours) and continued for a defined period (e.g., 4-12 days).[14][18]

-

Endpoints: The primary outcomes measured are animal survival (monitored for 14-21 days) and tissue fungal burden. Fungal burden is quantified by plating serial dilutions of homogenized target organs (e.g., lungs, kidneys, brain) and counting colony-forming units (CFU).[18][24]

-

PK/PD Integration

The integration of pharmacokinetic and pharmacodynamic data is crucial for defining the exposure-response relationship and optimizing dosing regimens. In preclinical models of aspergillosis, the pharmacodynamic index that best correlates with this compound efficacy is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[25] However, because protein binding is very high (>99%) and consistent across preclinical species and humans, the total drug AUC/MIC ratio is often used as a surrogate.[20][25] Preclinical studies have been instrumental in defining the AUC/MIC targets associated with efficacy, which have guided the dose selection for clinical trials.[15][25]

References

- 1. This compound: Pharmacology, Pharmacodynamics, and Current Clinical Experience with a New Triazole Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of this compound and Comparators against Clinical Isolates of the Mucorales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Pharmacokinetics of this compound as Antifungal Prophylaxis in Acute Myeloid Leukemia Patients with Neutropenia: Results of a Phase 2, Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]

- 11. Therapeutic Drug Monitoring of this compound: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Variability in this compound Unbound Fraction in Clinical Practice: A Call to Reconsider Pharmacokinetic/Pharmacodynamic Targets and Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue Distribution and Penetration of this compound at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacokinetics and Concentration-Dependent Efficacy of this compound for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Clinical research advances of this compound in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tissue Distribution and Penetration of this compound at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population Pharmacokinetics of this compound from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Activity of this compound against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. In Vitro Activity of this compound against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficacy of this compound, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]

Isavuconazole Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole is a broad-spectrum, second-generation triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly converted to its active moiety, this compound, by plasma esterases.[4][5] this compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][6][7] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, compromising the integrity and function of the fungal cell membrane.[6][7][8] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its mechanism of action, the structural features crucial for its antifungal activity, and the experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

The chemical structure of this compound is characterized by a central thiazole ring linked to a 1,2,4-triazole moiety, a difluorophenyl group, and a pharmacologically important side chain.[3][9] The triazole ring is a key pharmacophore, with the nitrogen atom at position 4 (N4) coordinating to the heme iron atom within the active site of the fungal CYP51 enzyme.[1][3] This interaction is essential for the inhibition of lanosterol demethylation.

The side arm of the this compound molecule plays a crucial role in its potent and broad-spectrum activity.[1][10][11] It is proposed that this side chain properly orients the molecule within the binding pocket of the fungal CYP51 protein, enhancing the interaction of the triazole ring with the heme group.[1][3][11] This optimized binding is thought to contribute to this compound's activity against a wider range of fungal pathogens compared to some other azoles.[1][11]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The primary mechanism of action of this compound is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the fluidity and integrity of the fungal cell membrane.

Structure-Activity Relationship Insights

While detailed quantitative structure-activity relationship (SAR) studies on a wide range of this compound analogs are not extensively available in the public domain, key structural features essential for its antifungal activity have been identified through comparative analysis with other azole antifungals.

Key Structural Features for Antifungal Activity:

-

1,2,4-Triazole Ring: Essential for binding to the heme iron of CYP51. Modifications to this ring are generally detrimental to activity.

-

Secondary Hydroxyl Group: The hydroxyl group on the butanol side chain is believed to form a hydrogen bond with a nearby amino acid residue in the CYP51 active site, contributing to binding affinity.

-

2,5-Difluorophenyl Group: The fluorine substitutions on the phenyl ring enhance metabolic stability and can influence binding interactions within the active site.

-

Thiazole Ring and Side Chain: The unique side chain attached to the thiazole ring is a distinguishing feature of this compound. While specific SAR data is limited, this "side arm" is critical for its broad spectrum of activity, likely by optimizing the orientation of the molecule in the enzyme's active site.[1][10][11]

Quantitative Data on Antifungal Activity

The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Aspergillus Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Aspergillus fumigatus | 105 | ≤0.06 - >8 | 1 | 2 | [12] |

| Aspergillus flavus | - | - | 1 | 2 | [12] |

| Aspergillus niger | - | - | 4 | 8 | [12] |

| Aspergillus terreus | - | - | 1 | 2 | [12] |

Table 2: In Vitro Activity of this compound against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 169 | ≤0.002 - 0.12 | 0.004 | 0.015 | [4] |

| Candida glabrata | 44 | ≤0.008 - 1 | 0.25 | 0.5 | [4] |

| Candida parapsilosis | 31 | ≤0.002 - 0.06 | 0.008 | 0.03 | [4] |

| Candida tropicalis | 25 | ≤0.004 - 0.25 | 0.03 | 0.12 | [4] |

| Candida krusei | 12 | 0.03 - 0.5 | 0.12 | 0.25 | [4] |

Table 3: In Vitro Activity of this compound against Mucorales

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Rhizopus spp. | 27 | 0.12 - >8 | 1 | >8 | [13] |

| Lichtheimia spp. | 11 | 0.5 - 8 | 4 | 8 | [13] |

| Mucor spp. | 8 | 0.5 - >8 | >8 | - | [13] |

Experimental Protocols

The evaluation of this compound and its potential analogs involves a series of standardized in vitro and in vivo assays to determine their antifungal efficacy and pharmacokinetic properties.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the MIC of antifungal agents.[4][11][14]

Detailed Methodology for Broth Microdilution (adapted from CLSI M27-A3): [15]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a standardized inoculum concentration.

-

Drug Dilution: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in RPMI 1640 medium within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included on each plate.

-

Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.

In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis

Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. A commonly used model is the neutropenic murine model of invasive aspergillosis.

Detailed Methodology for Murine Model of Invasive Aspergillosis: [6][16]

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6 strain) are rendered neutropenic through the administration of immunosuppressive agents such as cyclophosphamide and/or corticosteroids.

-

Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia via the intranasal or intravenous route to establish a pulmonary or disseminated infection, respectively.

-

Treatment: At a specified time post-infection, treatment is initiated with the test compound (this compound analog) or a vehicle control, administered via a clinically relevant route (e.g., oral gavage or intravenous injection). A positive control group treated with a known effective antifungal agent is often included.

-

Monitoring and Endpoints: The primary endpoint is typically survival over a defined period (e.g., 14-21 days). Secondary endpoints may include the determination of fungal burden in target organs (e.g., lungs, kidneys, brain) at the end of the study, often quantified by quantitative polymerase chain reaction (qPCR) or colony-forming unit (CFU) counts.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. These studies are typically performed in animal models such as rats or mice.

Typical Pharmacokinetic Study Protocol: [12][17]

-

Dosing: The this compound analog is administered to animals (e.g., Sprague-Dawley rats) at a specific dose via both intravenous (IV) and oral (PO) routes in separate groups.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Key PK parameters are calculated from the plasma concentration-time data, including:

-

Clearance (CL): The rate at which the drug is removed from the body.

-

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

-

Area under the curve (AUC): The total drug exposure over time.

-

Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCPO / AUCIV) x 100.

-

Conclusion

This compound represents a significant advancement in the treatment of invasive fungal infections. Its potent and broad-spectrum activity is attributed to the effective inhibition of fungal CYP51, a mechanism optimized by its unique chemical structure, particularly its side chain. While comprehensive public data on the SAR of a wide array of this compound analogs is limited, the foundational understanding of its mechanism and the key structural features required for activity provide a strong basis for the rational design of new and improved triazole antifungals. The standardized in vitro and in vivo experimental protocols outlined in this guide are essential tools for the continued exploration and development of the next generation of antifungal agents.

References

- 1. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. f2g.com [f2g.com]

- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preliminary animal pharmacokinetics of the parenteral antifungal agent MK-0991 (L-743,872) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: The In Vitro Antifungal Spectrum of Isavuconazole Against Emerging Yeasts

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of isavuconazole, a broad-spectrum triazole antifungal agent, against a range of common and emerging yeast pathogens. This compound is approved for the treatment of invasive aspergillosis and invasive mucormycosis[1]. Its efficacy against various yeasts has been extensively studied, making it a significant agent in the antifungal armamentarium. This document synthesizes quantitative susceptibility data, details standardized testing methodologies, and visualizes key processes to support research and development efforts.

Mechanism of Action

This compound, like other triazoles, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this step, this compound depletes ergosterol and causes the accumulation of toxic sterol precursors, ultimately leading to the cessation of fungal growth and cell death.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Data is often summarized as MIC₅₀ and MIC₉₀, representing the concentrations that inhibit 50% and 90% of the tested isolates, respectively. The following tables summarize this compound's activity against various yeast species, compiled from multiple studies using standardized CLSI and EUCAST methodologies.

Table 1: In Vitro Activity of this compound Against Common Candida Species

| Yeast Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Candida albicans | 2,010 (EUCAST) | ≤0.015 - >8 | ≤0.015 | 0.03 | [2] |

| Candida albicans | 404 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |

| Candida albicans | 169 (CLSI) | ≤0.002 - 0.004 | 0.002 | 0.004 | [4] |

| Candida glabrata | 2,010 (EUCAST) | ≤0.015 - >8 | 0.03 - 0.5 | 0.125 - >8 | [2] |

| Candida glabrata | 184 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |

| Candida glabrata | 296 (CLSI) | ≤0.002 - 4 | 0.25 | 0.5 | [4] |

| Candida parapsilosis | 2,010 (EUCAST) | ≤0.015 - >8 | ≤0.015 | 0.03 | [2] |

| Candida parapsilosis | 127 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |

| Candida tropicalis | 2,010 (EUCAST) | ≤0.015 - >8 | ≤0.015 | 0.03 | [2] |

| Candida tropicalis | 96 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |

| Candida krusei | 2,010 (EUCAST) | ≤0.015 - >8 | 0.125 - 0.5 | 0.25 - >8 | [2] |

| Candida krusei | Not specified | Not Reported | 0.125 | ≤0.5 | [3][5] |

Note: MIC values can vary based on testing methodology (CLSI/EUCAST) and geographic origin of isolates.

This compound demonstrates potent activity against C. albicans, C. parapsilosis, and C. tropicalis, with over 90% of isolates inhibited by concentrations of ≤0.03 mg/L[2]. As with other azoles, MICs for C. glabrata and C. krusei are generally higher[2][4][5].

Table 2: In Vitro Activity of this compound Against Emerging and Rare Candida Species

| Yeast Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Candida auris | 36 | ≤0.008 - 4 | 0.5 | 1 | [6] |

| Candida auris | 123 (CLSI) | ≤0.015 - 4 | Not Reported | 0.5 | [7] |

| Candida auris | 123 (EUCAST) | ≤0.008 - 2 | Not Reported | 0.5 | [7] |

| Candida auris | 1 | 0.25 | - | - | [8] |

| Candida duobushaemulonii | 1 | >4 | - | - | [5] |

| Candida kefyr | Not specified | - | ≤0.004 | Not Reported | [5] |

| Candida lusitaniae | Not specified | - | Not Reported | ≤0.5 | [3] |

| Meyerozyma guilliermondii | 23 | Not Reported | Not Reported | ≥4 | [3] |

| Wickerhamomyces anomalus | 10 | Not Reported | Not Reported | ≥4 | [3] |

The emergence of multidrug-resistant species like Candida auris is a major public health concern. This compound generally shows good in vitro activity against C. auris, with MIC₉₀ values around 0.5 to 1 mg/L[6][7]. However, some rare species, such as Meyerozyma guilliermondii and Wickerhamomyces anomalus, may exhibit high MICs, indicating potential resistance[3].

Table 3: In Vitro Activity of this compound Against Other Emerging and Rare Yeasts

| Yeast Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Cryptococcus neoformans | Not specified | Not Reported | Not Reported | <0.25 | [3] |

| Cryptococcus neoformans | 97 (CLSI) | Not Reported | Not Reported | 0.12 | [9] |

| Dipodascus capitatus | 21 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |

| Rhodotorula mucilaginosa | 18 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |

| Saccharomyces cerevisiae | 20 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |

| Trichosporon spp. | 15 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |

| Saprochaete clavata | Not specified | Not Reported | ≥1 | ≥4 | [3] |

| Magnusiomyces capitatus | Not specified | Not Reported | ≥1 | ≥4 | [3] |

This compound is active against Cryptococcus neoformans and shows potent activity against several other rare yeasts, including Dipodascus capitatus and Saccharomyces cerevisiae[3][10][11]. However, species like Saprochaete clavata and Magnusiomyces capitatus may have intrinsically high MICs to this compound[3].

Experimental Protocols: Antifungal Susceptibility Testing

Accurate and reproducible MIC data rely on standardized methodologies. The two primary reference methods for yeast susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.[12][13] While broadly similar, they have minor differences in procedure.

Generalized Broth Microdilution Protocol (CLSI M27 / EUCAST E.Def 7.3)

-

Medium Preparation: The standard medium is RPMI 1640, supplemented with L-glutamine and buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS)[12]. EUCAST specifies the addition of 2% glucose.

-

Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the RPMI 1640 medium directly in 96-well microtiter plates.

-

Inoculum Preparation: Yeast isolates are subcultured on agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is made in sterile saline and adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI medium to achieve a final standardized inoculum concentration in the wells (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI)[14].

-

Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized yeast suspension. The plates are then incubated at 35°C.

-

Endpoint Reading: After 24 hours of incubation (or 48-72 hours for slow-growing species like Cryptococcus), the plates are read[14]. The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well[14]. Reading can be done visually or with a spectrophotometer.

-

Quality Control: Standard quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are included in each run to ensure the validity and reproducibility of the results[2][15].

Conclusion for the Research Community

This compound exhibits a broad spectrum of in vitro activity against most clinically relevant yeasts, including common Candida species and the emerging pathogen C. auris[7][16][17]. Its potency against these organisms underscores its role as a valuable therapeutic option. However, this guide also highlights the existence of species with elevated MICs, such as C. glabrata and certain rare molds like Saprochaete clavata, which necessitates continuous surveillance and accurate species identification[2][3].

For drug development professionals, the compiled data serves as a benchmark for new antifungal candidates. The detailed methodologies reinforce the critical importance of adhering to standardized testing protocols (CLSI/EUCAST) to ensure data comparability across studies. Future research should focus on establishing clinical breakpoints for emerging yeasts, exploring the molecular mechanisms of resistance in species with high MICs, and investigating the potential for combination therapies to enhance this compound's efficacy.

References

- 1. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound MIC distribution of 29 yeast species responsible for invasive infections (2015-2017). - Research - Institut Pasteur [research.pasteur.fr]

- 4. journals.asm.org [journals.asm.org]

- 5. EUCAST Susceptibility Testing of this compound: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Synergistic Activity of this compound or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Activities of this compound and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 14. jmilabs.com [jmilabs.com]

- 15. Multicenter Study of this compound MIC Distributions and Epidemiological Cutoff Values for the Cryptococcus neoformans-Cryptococcus gattii Species Complex Using the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. This compound activity against Candida species from Brazil focusing on C. auris: MIC comparison between EUCAST and CLSI - PubMed [pubmed.ncbi.nlm.nih.gov]

Isavuconazole's Effect on Fungal Ergosterol Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2] Its efficacy stems from a highly specific mechanism of action targeting the fungal ergosterol biosynthesis pathway. This document provides a detailed technical overview of this compound's interaction with this pathway, supported by quantitative data, experimental protocols, and process visualizations to elucidate its core function.

Core Mechanism of Action: Inhibition of Lanosterol 14-alpha-Demethylase

The primary mechanism of action for this compound, like other triazole antifungals, is the disruption of the fungal cell membrane's integrity.[3] This is achieved by specifically inhibiting the cytochrome P450 (CYP)-dependent enzyme, lanosterol 14-alpha-demethylase, which is encoded by the ERG11 or cyp51 gene.[1][4]

This enzyme is a critical component in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5] The inhibition of lanosterol 14-alpha-demethylase blocks the conversion of lanosterol to ergosterol.[6] This blockade results in two key downstream effects:

-

Depletion of Ergosterol: The absence of ergosterol compromises the fluidity, asymmetry, and overall function of the fungal membrane.[4]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the buildup of 14-alpha-methylated precursor sterols, such as lanosterol and eburicol.[5][7][8] These intermediates are toxic to the fungal cell and further disrupt the membrane structure, leading to increased permeability, arrested fungal growth, and ultimately, cell death.[3][5]

This compound's structure includes a specific side arm that helps orient the molecule to engage the triazole ring within the binding pocket of the fungal CYP51 protein, contributing to its broad-spectrum activity.[1][9]

References

- 1. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of this compound in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 6. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of this compound and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spotlight on this compound in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Isavuconazole for the Treatment of Invasive Aspergillosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in immunocompromised patient populations. The emergence of the broad-spectrum triazole antifungal agent, isavuconazole, marked a critical advancement in the therapeutic arsenal against this devastating invasive fungal disease. This technical guide provides a comprehensive overview of the initial pivotal studies that established the efficacy and safety of this compound for the primary treatment of IA. It is intended to serve as a detailed resource, presenting key data, experimental methodologies, and the underlying pharmacological pathways for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound, the active moiety of the prodrug isavuconazonium sulfate, exerts its antifungal effect by targeting the fungal cell membrane.[1] It specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is a crucial component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[1] By blocking its synthesis, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1]

Pathophysiology of Invasive Aspergillosis

Invasive aspergillosis primarily affects individuals with compromised immune systems.[3] The infection is typically initiated by the inhalation of Aspergillus conidia, which are ubiquitous in the environment. In an immunocompetent host, the innate immune system, particularly alveolar macrophages and neutrophils, effectively clears these conidia. However, in immunocompromised individuals, these defenses are impaired, allowing the conidia to germinate into hyphae, which then invade surrounding tissues and blood vessels, leading to tissue damage and dissemination of the infection.[3]

Pivotal Clinical Trials: SECURE and VITAL

The initial clinical development of this compound for invasive aspergillosis was primarily supported by two key Phase 3 clinical trials: the SECURE trial and the VITAL trial.[4][5]

SECURE Trial (NCT00412893)

The SECURE study was a randomized, double-blind, non-inferiority trial that compared the efficacy and safety of this compound with voriconazole for the primary treatment of invasive mold disease caused by Aspergillus species and other filamentous fungi.[6]

-

Study Design: Phase 3, randomized, double-blind, multicenter, non-inferiority trial.[6]

-

Patient Population: Adults with proven, probable, or possible invasive mold disease.

-

Randomization: 1:1 ratio to receive either this compound or voriconazole.[7]

-

Dosing Regimen: [7]

-

This compound: 200 mg intravenously three times a day for the first two days (loading dose), followed by 200 mg once daily (intravenously or orally).

-

Voriconazole: 6 mg/kg intravenously twice a day on day one, followed by 4 mg/kg intravenously twice a day on day two, and then 4 mg/kg intravenously twice a day or 200 mg orally twice a day.

-

-

Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat (ITT) population.[6]

-

Non-inferiority Margin: The upper bound of the 95% confidence interval (CI) for the treatment difference in all-cause mortality not exceeding 10%.[6]

The SECURE trial demonstrated that this compound was non-inferior to voriconazole for the primary treatment of invasive mold disease.[6]

Table 1: Efficacy Outcomes in the SECURE Trial (ITT Population)

| Outcome | This compound (n=258) | Voriconazole (n=258) | Adjusted Difference (95% CI) |

| All-Cause Mortality (Day 42) | 18.6% | 20.2% | -1.0% (-7.8 to 5.7) |

| Overall Response (End of Treatment) | 35.0% | 36.4% | -1.4% (-9.9 to 7.1) |

Table 2: Key Safety Findings in the SECURE Trial

| Adverse Event Category | This compound (n=257) | Voriconazole (n=259) | p-value |

| Drug-Related Adverse Events | 42% | 60% | <0.001 |

| Hepatobiliary Disorders | 9% | 16% | 0.016 |

| Eye Disorders | 15% | 27% | 0.002 |

| Skin and Subcutaneous Tissue Disorders | 33% | 42% | 0.037 |

This compound was associated with a significantly lower incidence of drug-related adverse events compared to voriconazole.[6]

VITAL Trial (NCT00634049)

The VITAL trial was an open-label, non-comparative study that evaluated the efficacy and safety of this compound in patients with invasive aspergillosis and renal impairment, as well as in patients with invasive fungal disease caused by rare molds, including mucormycosis.[4][8]

-

Study Design: Phase 3, open-label, multicenter, non-comparative trial.[8]

-

Patient Population: Adults with invasive aspergillosis and pre-existing renal impairment, or invasive fungal disease caused by rare molds.[9]

-

Dosing Regimen: this compound 200 mg intravenously or orally three times a day for the first two days, followed by 200 mg once daily.[4]

-

Primary Endpoint: Assessment of overall response by an independent, blinded data review committee at the end of treatment.

The VITAL trial provided valuable data on the use of this compound in a patient population that is often difficult to study in randomized controlled trials.[9] In the subset of patients with invasive aspergillosis and renal impairment, this compound demonstrated efficacy and was generally well-tolerated.

Table 3: Efficacy Outcomes in the VITAL Trial (Invasive Aspergillosis with Renal Impairment)

| Outcome | This compound (n=24) |

| Overall Response (End of Treatment) | 33.3% |

| All-Cause Mortality (Day 42) | 15.0% |

The safety profile of this compound in the VITAL trial was consistent with that observed in the SECURE trial.[5]

Conclusion

The initial studies on this compound, particularly the SECURE and VITAL trials, have firmly established its role as a primary treatment option for invasive aspergillosis. The SECURE trial demonstrated the non-inferiority of this compound to voriconazole in terms of efficacy, coupled with a more favorable safety profile, showing significantly fewer drug-related adverse events.[6] The VITAL trial provided crucial evidence for the use of this compound in patients with invasive aspergillosis and renal impairment, a population with limited therapeutic options.[9] These foundational studies have provided robust data on the efficacy, safety, and clinical utility of this compound, making it a cornerstone in the management of invasive aspergillosis.

References

- 1. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Host Pathogen Interactions in Invasive Aspergillosis | J. Craig Venter Institute [jcvi.org]

- 4. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. touroscholar.touro.edu [touroscholar.touro.edu]

- 6. researchgate.net [researchgate.net]

- 7. 1211: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial to Evaluate Efficacy and Safety of this compound versus Voriconazole in Patients with Invasive Mold Disease (SECURE): Outcomes in Invasive Aspergillosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]

Isavuconazole's Efficacy Against Azole-Resistant Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly hydrolyzed in the plasma to its active moiety, this compound.[1][4][5] As the prevalence of invasive fungal infections caused by azole-resistant pathogens continues to rise, understanding the activity profile of newer agents like this compound is critical. This technical guide provides a comprehensive overview of this compound's in vitro activity, the molecular mechanisms of resistance it overcomes or is susceptible to, and the standardized methodologies used to evaluate its efficacy.

Mechanism of Action

Similar to other triazoles, this compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase.[3][6] This enzyme, encoded by the ERG11 or CYP51 gene, is a crucial component of the ergosterol biosynthesis pathway. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, this compound compromises the membrane's structural integrity and function, ultimately leading to the inhibition of fungal growth.[5][6]

Common Mechanisms of Azole Resistance

The efficacy of this compound can be influenced by established azole resistance mechanisms. The two primary mechanisms are:

-

Target-Site Modification : Alterations in the target enzyme, lanosterol 14α-demethylase, resulting from mutations in the CYP51A gene (in Aspergillus) or ERG11 gene (in Candida), can reduce the binding affinity of azole drugs.[6][7]

-

Efflux Pump Overexpression : Increased expression of genes encoding drug efflux pumps can actively transport azoles out of the fungal cell, preventing them from reaching their intracellular target.[6][7][8] These pumps primarily belong to two superfamilies: the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[6][7][8]

The following diagram illustrates these key resistance pathways.

In Vitro Activity Against Azole-Resistant Pathogens

This compound has demonstrated broad in vitro activity against a wide range of yeasts and molds, including many isolates resistant to other azoles.[6] However, its effectiveness is dependent on the species and the specific resistance mechanism present. Cross-resistance with other triazoles is common.[2][6]

Aspergillus Species